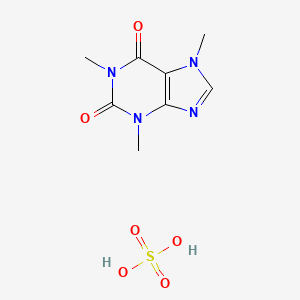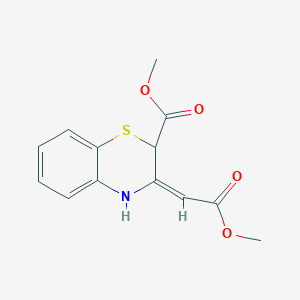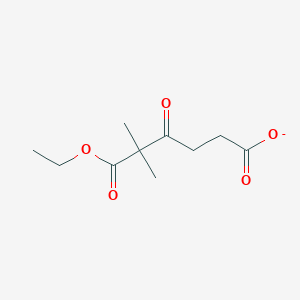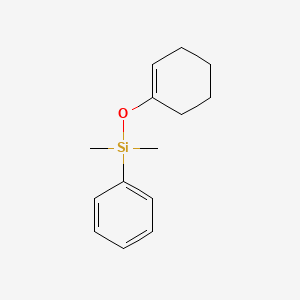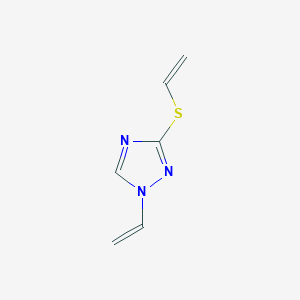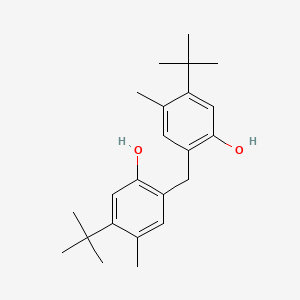
2,2'-Methylenebis(5-tert-butyl-4-methylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methylenebis(5-tert-butyl-4-methylphenol) is a phenolic antioxidant commonly used to increase the oxidation stability in various industries, particularly in rubber and plastic manufacturing . This compound is known for its ability to prevent the degradation of materials by inhibiting oxidative processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(5-tert-butyl-4-methylphenol) typically involves the condensation of 2,6-di-tert-butyl-4-methylphenol with formaldehyde under acidic or basic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the methylene bridge between the phenolic units.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Methylenebis(5-tert-butyl-4-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and Lewis acids are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones and various substituted phenolic compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,2’-Methylenebis(5-tert-butyl-4-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its role in preventing oxidative stress-related diseases.
Industry: Widely used in the rubber and plastic industries to enhance the durability and lifespan of products.
Wirkmechanismus
The antioxidant activity of 2,2’-Methylenebis(5-tert-butyl-4-methylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them and preventing oxidative damage . The molecular targets include reactive oxygen species, which are scavenged by the phenolic groups, thus protecting the material or biological system from oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Similar structure but with different substitution patterns on the phenolic rings.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another closely related compound with slight variations in the position of substituents.
Uniqueness
2,2’-Methylenebis(5-tert-butyl-4-methylphenol) is unique due to its specific substitution pattern, which provides optimal antioxidant properties for certain industrial applications. Its structure allows for effective stabilization of polymers and other materials against oxidative degradation .
Eigenschaften
CAS-Nummer |
72007-90-0 |
|---|---|
Molekularformel |
C23H32O2 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
5-tert-butyl-2-[(4-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C23H32O2/c1-14-9-16(20(24)12-18(14)22(3,4)5)11-17-10-15(2)19(13-21(17)25)23(6,7)8/h9-10,12-13,24-25H,11H2,1-8H3 |
InChI-Schlüssel |
SCTMCDOBBLNDSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C(C)(C)C)O)CC2=C(C=C(C(=C2)C)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate](/img/structure/B14476068.png)
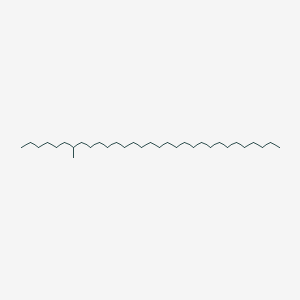

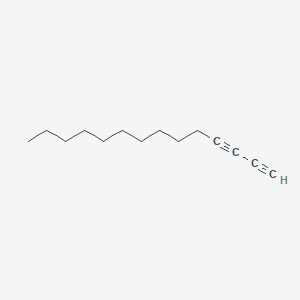
![(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14476090.png)
![1,1'-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene)](/img/structure/B14476094.png)
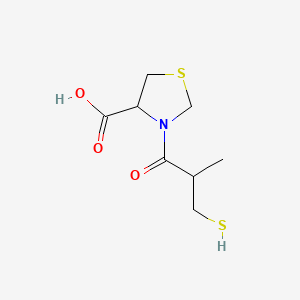
![2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol](/img/structure/B14476100.png)
